molecular formula C4H6I2 B6315096 (Z)-1,3-Diiodo-2-butene CAS No. 134005-20-2

(Z)-1,3-Diiodo-2-butene

Cat. No. B6315096
CAS RN: 134005-20-2
M. Wt: 307.90 g/mol
InChI Key: MTIFMNTZMLZREE-RQOWECAXSA-N
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Description

(Z)-1,3-diiodo-2-butene, also known as Z-1,3-diiodobut-2-ene or simply Z-diiodobutene, is a chemical compound of the alkenyl group. It is an organoiodine compound with the molecular formula C4H5I2. This compound is an important intermediate in the synthesis of various organic compounds, and it has a wide range of applications in scientific research.

Scientific Research Applications

Isomerization and Synthesis Applications

  • (Z)-1,3-Diiodo-2-butene is a valuable synthon for efficient and selective syntheses of (Z)-alkene containing isoprenoids, as demonstrated in the AlCl3-promoted E-to-Z isomerization route (Wang & Negishi, 2009).

Catalysis and Chemical Reactions 2. In the field of catalysis, studies focus on the hydrogenation of 1-butene and 1,3-butadiene mixtures over Pd/ZnO catalysts, revealing important insights into the catalytic activity and selectivity for hydrocarbon reductions (Sárkány et al., 1993).

  • Research on atropisomeric chiral diiododienes like (Z,Z)-2,3-Di(1-iodoalkylidene)tetralins has shown their potential as chiral organocatalysts, demonstrating good performance in asymmetric catalysis (Ogasawara et al., 2017).
  • Studies on the conversion of 2,3-butanediol to butenes over bifunctional catalysts in a single reactor have provided insights into the balance between copper and acid catalytic functions for optimal chemical production (Zheng et al., 2015).

Photocatalysis and Material Science 5. Investigations into photocatalytic isomerization of butenes over ZnO and TiO2 have uncovered the reactivity differences between 1-butene and 2-butene, revealing the influence of photocatalytic processes on chemical structures (Kodama et al., 1982).

properties

IUPAC Name

(Z)-1,3-diiodobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIFMNTZMLZREE-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCI)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CI)/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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